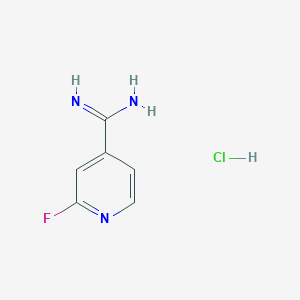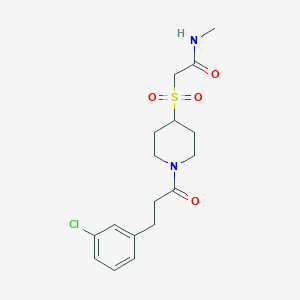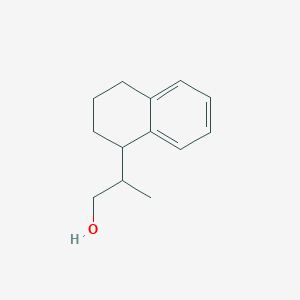
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthol using a suitable catalyst under controlled conditions. The reaction involves the addition of hydrogen to the naphthalene ring, resulting in the formation of the tetrahydronaphthalene structure .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the hydrogenation of naphthalene derivatives in the presence of a catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-2-ol: Another tetrahydronaphthalene derivative with similar structural features.
2-Amino-1,2,3,4-Tetrahydronaphthalen-1-ol: A compound with an amino group instead of a hydroxyl group.
Uniqueness: 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is unique due to its specific substitution pattern on the naphthalene ring and the presence of a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDICDLNVDCNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2805411.png)
![1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2805412.png)
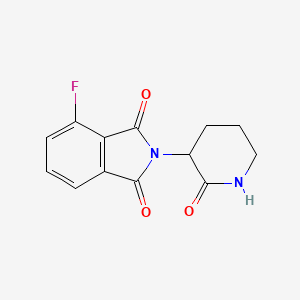
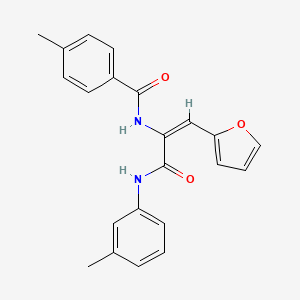
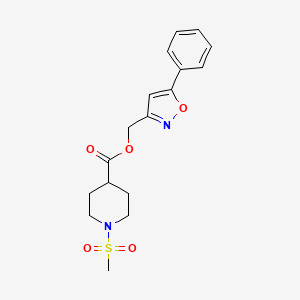
![2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
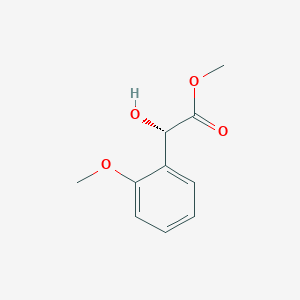
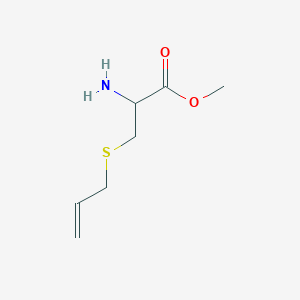
![N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2805421.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2805423.png)
